tert-butyl N-allylglycinate
Description
tert-Butyl N-allylglycinate (IUPAC: (R)-2-[[(tert-butoxy)carbonyl]amino]pent-4-enoic acid) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an allyl side chain. It is synthesized via asymmetric methods, such as the use of (5R,6S)-4-tert-butyloxycarbonyl-5,6-diphenylmorpholin-2-one as a chiral auxiliary, enabling high enantiomeric purity . This compound is pivotal in peptide synthesis and medicinal chemistry, where its steric bulk and stability under acidic conditions make it a preferred intermediate for constructing complex biomolecules.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl 2-(prop-2-enylamino)acetate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h5,10H,1,6-7H2,2-4H3 |
InChI Key |
OWIAOVJYDJHXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Allylic Position
The allyl group undergoes nucleophilic substitution via π-allyl metal intermediates, particularly under transition metal catalysis. For example:
-
Palladium-catalyzed cross-coupling : Reacts with aryl halides to form α-arylglycine derivatives.
Example: Reaction with iodobenzene in the presence of Pd(OAc)₂ and P(2-furyl)₃ yields substituted glycine esters with >90% efficiency .
| Reaction Type | Conditions | Catalyst System | Yield |
|---|---|---|---|
| Allylic Arylation | DMF, 80°C, 24h | Pd(OAc)₂, P(2-furyl)₃ | 92% |
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is cleaved under acidic or basic conditions to generate free carboxylic acids or salts:
-
Acidic hydrolysis : HCl in dioxane at 0–5°C removes the ester, producing N-allylglycine hydrochloride .
-
Basic hydrolysis : NaOH in THF/water yields sodium N-allylglycinate.
| Hydrolysis Type | Reagents | Temperature | Product |
|---|---|---|---|
| Acidic | 4M HCl in dioxane | 0–5°C | N-allylglycine HCl |
| Basic | 2M NaOH in THF/H₂O (1:1) | 25°C | Sodium N-allylglycinate |
Oxidation of the Allyl Group
The allyl side chain is oxidized to form epoxides or carbonyl compounds:
-
Epoxidation : Using m-CPBA in CH₂Cl₂ yields glycine-derived epoxides.
-
Ozonolysis : Generates aldehyde intermediates for further functionalization.
| Oxidation Type | Reagents | Product |
|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | N-Allylglycine epoxide |
| Ozonolysis | O₃, then Zn/H₂O | Glycine with aldehyde moiety |
Cycloaddition Reactions
The allyl group participates in [3+2] or [4+2] cycloadditions:
-
Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings.
| Cycloaddition Type | Conditions | Dienophile | Yield |
|---|---|---|---|
| Diels-Alder | Toluene, reflux, 12h | Maleic anhydride | 85% |
Transition Metal-Mediated Allylic Alkylation
Rhodium or indium catalysts facilitate stereoselective C–C bond formation:
-
Rh-catalyzed addition : Arylboronic acids couple to form α-arylglycine derivatives with >95% diastereoselectivity .
| Catalyst | Substrate | Conditions | Dr (diastereomeric ratio) |
|---|---|---|---|
| Rh(acac) | Arylboronic acid | DME, 60°C, 12h | 98:2 |
Critical Analysis of Reactivity
-
The allyl group enhances electrophilicity at the α-carbon, enabling diverse C–C bond formations.
-
The tert-butyl ester balances steric protection with ease of removal under mild acidic conditions .
-
Stereochemical outcomes (e.g., in cycloadditions) are influenced by the ester’s bulkiness and reaction solvent .
This comprehensive profile underscores tert-butyl N-allylglycinate’s utility in synthesizing complex amino acid derivatives, with applications spanning medicinal chemistry and materials science .
Comparison with Similar Compounds
tert-Butyl Glycinate
- Structure: Simpler glycine ester lacking the allyl group (tert-butyl 2-aminoacetate).
- Reactivity : Lacks the allyl group’s π-bond reactivity, limiting its use in conjugate additions or cyclopropanation.
- Applications : Primarily used as a building block in peptide synthesis.
- Safety : Similar handling precautions to tert-butyl N-allylglycinate due to shared tert-butyl ester moiety (flammability: Class 3; health hazard: Category 2) .
tert-Butyl tert-Butyldimethylsilylglyoxylate
- Structure : Incorporates a silyl protecting group (tert-butyldimethylsilyl) instead of allyl.
- Reactivity : The silyl group enhances stability against nucleophiles but requires fluoride-based deprotection. NMR data (¹H: δ 0.21 (s, 6H), 0.96 (s, 9H), 1.48 (s, 9H); ¹³C: δ −6.2, 18.8, 26.4, 28.3) contrasts with this compound’s allyl signals (δ 5.2–5.8 ppm for vinyl protons) .
- Applications : Used in carbonyl condensations and as a ketene equivalent.
Methoxycarbonyl L-Phenylalanine tert-Butyl Ester
N-tert-Butyl Decahydro-3-isoquinolinecarboxamide
- Structure : Rigid bicyclic system with tert-butyl carboxamide.
- Reactivity: Limited flexibility reduces utility in dynamic combinatorial chemistry but enhances receptor binding specificity.
- Applications : Explored in drug discovery for neurological targets .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: NMR Spectral Data Comparison
Research Findings
Stability and Handling
- tert-Butyl Esters : All tert-butyl derivatives decompose under strong acids (e.g., HCl, H₂SO₄), releasing isobutylene gas. Storage at <25°C in inert atmospheres is critical .
Preparation Methods
Reaction Mechanism
The primary route involves nucleophilic substitution where tert-butyl glycinate reacts with an allyl halide (e.g., allyl bromide) under basic conditions. The amine group of glycinate acts as a nucleophile, displacing the halide to form the N-allylated product.
Key Steps :
Reaction Conditions and Yields
| Parameter | Value/Optimized Range | Source |
|---|---|---|
| Solvent | THF, DMF, or dichloromethane | |
| Base | K₂CO₃, TEA, or NaHCO₃ | |
| Temperature | 0–25°C | |
| Yield | 70–85% (typical) |
Example Protocol :
-
Step 1 : Mix tert-butyl glycinate (1.2 eq) and allyl bromide (1.1 eq) in anhydrous THF.
-
Step 2 : Add K₂CO₃ (2 eq) and stir at 25°C for 12–24 hours.
-
Step 3 : Extract with ethyl acetate, wash with brine, and concentrate.
Limitations :
-
Competing elimination reactions due to allyl bromide’s reactivity.
Catalytic Asymmetric Allylation
Pd-Catalyzed Allylation with Chiral Ligands
This method enables enantioselective synthesis using palladium catalysts and chiral ligands. A 3-pentyl-substituted MediPhos ligand has demonstrated high efficiency.
Key Steps :
-
Catalyst Activation : [Pd(cod)Cl]₂ and chiral ligand (e.g., MediPhos) form an active species.
-
Nucleophilic Attack : tert-Butyl glycinate reacts with allyl carbonate under mild conditions.
Reaction Parameters and Outcomes
| Parameter | Value/Optimized Range | Source |
|---|---|---|
| Catalyst | [Pd(cod)Cl]₂ + 3-pentyl MediPhos | |
| Allyl Source | Racemic allyl carbonate | |
| Solvent | THF or toluene | |
| Temperature | 25–40°C | |
| Yield | 85–92% | |
| Enantiomeric Excess (ee) | >90% |
Example Protocol :
-
Step 1 : Dissolve tert-butyl glycinate (1 eq) and allyl carbonate (1.1 eq) in THF.
-
Step 2 : Add [Pd(cod)Cl]₂ (5 mol%) and 3-pentyl MediPhos (10 mol%).
-
Step 3 : Stir at 40°C for 24 hours, then extract and purify.
Advantages :
-
High enantioselectivity for stereochemically complex molecules.
Phase-Transfer Catalysis (PTC)
Mechanism and Optimization
PTC enhances reaction rates in biphasic systems using catalysts like triethylbenzylammonium (TEBA). This method reduces by-products by stabilizing intermediates.
Key Steps :
-
Biphasic System : tert-Butyl glycinate in an organic phase (e.g., toluene) reacts with allyl bromide in an aqueous phase.
-
Catalyst Role : TEBA transfers the nucleophile (glycinate) into the organic phase.
PTC-Specific Data
| Parameter | Value/Optimized Range | Source |
|---|---|---|
| Catalyst | TEBA (10 mol%) | |
| Base | K₂CO₃ (2 eq) | |
| Solvent System | Toluene/water | |
| Yield | 85–90% |
Example Protocol :
-
Step 1 : Mix tert-butyl glycinate (1 eq) and allyl bromide (1.1 eq) in toluene.
-
Step 2 : Add TEBA (10 mol%) and K₂CO₃ (2 eq).
-
Step 3 : Stir at 25°C for 12 hours, then separate layers.
Advantages :
Industrial-Scale Synthesis
Large-Scale Process Adaptation
Adapting laboratory methods for industrial use focuses on cost reduction and efficiency.
Key Modifications :
-
Solvent Recovery : Reuse tert-butyl acetate from glycinate synthesis.
-
Continuous Flow Systems : Enhance reaction rates and safety.
-
Crystallization : Use ethyl acetate or dichloromethane for high-purity isolation.
Example Industrial Workflow :
-
Step 1 : Transesterify glycine in tert-butyl acetate (excess) with HClO₄.
-
Step 2 : Neutralize with NaOH, extract glycinate, and concentrate.
-
Step 3 : Allylate using allyl bromide/K₂CO₃ in THF, then crystallize.
Analytical Characterization
Spectroscopic and Chromatographic Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 5.0–5.5 (allyl CH₂), δ 1.4 (tert-butyl) | |
| ¹³C NMR | δ 168 (ester C=O), δ 116 (allyl C=C) | |
| HPLC | Retention time: 8–12 min (C18 column, MeOH/H₂O) |
Challenges and Optimization
Common Issues
Mitigation Strategies
-
Catalytic Methods : Use Pd or Ir catalysts for enantioselectivity.
-
Low-Temperature Reactions : Suppress elimination in SN2 pathways.
-
Excess Allyl Halide : Drive reaction to completion.
Q & A
Q. Validation :
- Monitor reaction progress via TLC or HPLC.
- Confirm purity and identity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaHCO₃, THF/H₂O | 85–90 | NMR, IR |
| Allylation | Allyl bromide, K₂CO₃, DMF, 50°C | 75–80 | HPLC, HRMS |
How can researchers resolve contradictions in stereochemical outcomes during conformational analysis of tert-butyl-containing compounds?
Advanced Question
Contradictions may arise due to solvent effects or crystallization-driven conformational changes. Methodological approaches include:
- Dynamic NMR : Use low-temperature H NMR to observe axial/equatorial tert-butyl group interconversion in solution .
- DFT Calculations : Incorporate explicit solvent molecules in computational models to account for solvent stabilization effects (e.g., equatorial preference in polar solvents) .
Example :
In hexahydro-1,3,5-triazacyclohexanes, axial tert-butyl groups stabilize in the solid state but equilibrate in solution. Cross-validate crystallography with DFT-simulated spectra .
What experimental design strategies optimize this compound synthesis under catalytic conditions?
Advanced Question
Use a Design of Experiments (DoE) approach to identify critical factors (e.g., catalyst loading, temperature, solvent polarity):
- Response Surface Methodology (RSM) : Statistically optimize yields by varying Mo(CO)₆ catalyst concentration and reaction time .
- Factorial Design : Test interactions between base strength (e.g., Et₃N vs. DBU) and solvent polarity (DMF vs. THF) .
Table 2 : Key Factors in Epoxidation Optimization (Analogous System)
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Catalyst (Mo(CO)₆) | 0.5–5 mol% | 2.5 mol% |
| Temperature | 60–100°C | 80°C |
| Reaction Time | 4–24 h | 12 h |
How should researchers address discrepancies in purity assessments between NMR and chromatographic methods?
Basic Question
Discrepancies often arise from residual solvents or diastereomers. Mitigation strategies:
- Multi-Technique Validation : Combine H NMR integration with HPLC-DAD/ELSD for non-UV-active impurities .
- Purification : Use preparative HPLC or recrystallization to isolate major isomers .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Question
- Storage : Keep in airtight containers at –20°C to prevent peroxide formation .
- Handling : Use explosion-proof equipment and ground metal containers during transfers to avoid static discharge .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods .
How can computational modeling guide the design of this compound derivatives for drug discovery?
Advanced Question
- Docking Studies : Screen derivatives against target enzymes (e.g., proteases) using AutoDock Vina to predict binding affinities .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Case Study :
Ethynyl-modified analogs (e.g., tert-butyl N-[(3-ethynylphenyl)methyl]carbamate) show enhanced bioactivity via click chemistry functionalization .
What strategies are recommended for systematic literature reviews on this compound applications?
Basic Question
- Databases : Use SciFinder for reaction pathways and Web of Science for citation tracking .
- Search Terms : Combine "this compound" with "synthesis," "conformational analysis," or "medicinal chemistry" .
How can researchers address low reproducibility in this compound synthetic protocols?
Advanced Question
- Detailed Reporting : Adhere to NIH guidelines for documenting catalyst batches, solvent purity, and reaction atmosphere .
- Supplementary Data : Provide raw NMR files and HPLC chromatograms in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
